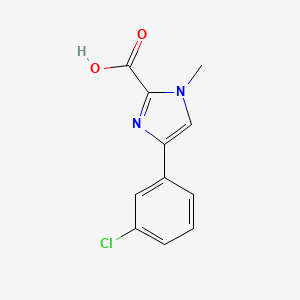
Methyl ((3-aminocyclobutyl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl ((3-aminocyclobutyl)methyl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of a cyclobutyl ring, an amino group, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.
Amination (Carboxylation) or Rearrangement: Another method involves the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI).
Industrial Production Methods: Industrial production of carbamates often involves the use of methyl carbamate as a carbamoyl donor in tin-catalyzed transcarbamoylation reactions. This method is economical and exhibits broad functional group tolerance .
化学反应分析
Types of Reactions:
Oxidation: Methyl ((3-aminocyclobutyl)methyl)carbamate can undergo oxidation reactions, typically involving the amino group.
Reduction: The compound can also be reduced, particularly at the carbamate functional group.
Substitution: Substitution reactions can occur at the amino group or the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: Methyl ((3-aminocyclobutyl)methyl)carbamate is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions .
Biology and Medicine: In biological and medical research, carbamates are often studied for their potential as enzyme inhibitors. They can inhibit enzymes such as acetylcholinesterase, making them useful in the development of pharmaceuticals .
Industry: In the industrial sector, carbamates are used as intermediates in the production of pesticides, herbicides, and fungicides. They are also used in the synthesis of polymers and other materials .
作用机制
The mechanism of action of methyl ((3-aminocyclobutyl)methyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of an enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various pathways, including competitive, non-competitive, or irreversible inhibition .
相似化合物的比较
- tert-Butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate
- Methyl N-(3-aminocyclobutyl)-N-methylcarbamate hydrochloride
Comparison: Methyl ((3-aminocyclobutyl)methyl)carbamate is unique due to its specific structure, which includes a cyclobutyl ring and a carbamate functional group. This structure imparts distinct chemical and physical properties compared to other carbamates. For example, tert-butyl ((3-aminocyclobutyl)methyl)(methyl)carbamate has a tert-butyl group, which can affect its reactivity and solubility .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable building block in organic synthesis and a potential candidate for pharmaceutical development.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
methyl N-[(3-aminocyclobutyl)methyl]carbamate |
InChI |
InChI=1S/C7H14N2O2/c1-11-7(10)9-4-5-2-6(8)3-5/h5-6H,2-4,8H2,1H3,(H,9,10) |
InChI 键 |
QCDQFPSPZTYFCY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)NCC1CC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2,4,4-Trimethylpentan-2-yl)-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13348954.png)



![(S)-4-(tert-butyl)-2-(2'-(diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4,5-dihydrooxazole](/img/structure/B13348978.png)

![tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13349001.png)



